2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno-pyrrole-dione core substituted with a 1,3,4-thiadiazole ring bearing a 2-methylpropyl group and a 4-isopropylphenyl group. The thiadiazole moiety is notable for its electron-deficient aromaticity, which may enhance interactions with biological targets, while the bulky isopropylphenyl substituent likely influences steric and hydrophobic properties.
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-14(2)13-20-27-28-26(33-20)29-22(17-11-9-16(10-12-17)15(3)4)21-23(30)18-7-5-6-8-19(18)32-24(21)25(29)31/h5-12,14-15,22H,13H2,1-4H3 |
InChI Key |
JEANERVFJGAAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The chromenopyrroledione scaffold is synthesized from 7-fluoro-3-hydroxy-2H-chromen-2-one. A Paal-Knorr pyrrole synthesis is employed to introduce the pyrrole ring:
-
Condensation : React 7-fluoro-3-hydroxy-2H-chromen-2-one with a β-ketoester (e.g., ethyl acetoacetate) in acetic acid under reflux to form a pyrrolidinone intermediate.
-
Oxidation : Treat the intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the pyrrolidinone to the pyrroledione system.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Acetic acid, β-ketoester | 120°C | 6 h | 65% |
| 2 | CrO₃, H₂SO₄ | 0–5°C | 2 h | 78% |
Preparation of the 5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl Substituent
Thiosemicarbazide Formation
The thiadiazole ring is constructed via cyclization of a substituted thiosemicarbazide:
-
Hydrazide Synthesis : React 2-methylpropanoic acid with thiosemicarbazide in ethanol under reflux to form 2-methylpropanehydrazide-1-carbothioamide.
-
Cyclization : Treat the hydrazide with phosphorus oxychloride (POCl₃) to induce cyclodehydration, yielding 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine.
Optimization Note : Excess POCl₃ (3 equiv.) and a reaction temperature of 80°C improve cyclization efficiency (yield: 82%).
Coupling of Thiadiazole and Chromenopyrroledione Moieties
Nucleophilic Aromatic Substitution
The thiadiazole amine is coupled to the chromenopyrroledione core via SNAr reaction:
-
Activation : Brominate the chromenopyrroledione at the C2 position using N-bromosuccinimide (NBS) in CCl₄.
-
Substitution : React the brominated intermediate with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine in the presence of K₂CO₃ in DMF at 100°C.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temp. | 100°C |
| Yield | 70% |
Introduction of the 4-(Propan-2-yl)phenyl Group
Friedel-Crafts Alkylation
The 4-isopropylphenyl group is introduced via Friedel-Crafts alkylation:
-
Electrophile Generation : React isopropyl alcohol with AlCl₃ to generate the isopropyl carbocation.
-
Alkylation : Treat the chromenopyrroledione-thiadiazole intermediate with the carbocation in dichloromethane at 0°C.
Challenges :
-
Regioselectivity is ensured by steric hindrance at the para position of the phenyl ring.
-
Excess AlCl₃ (2.5 equiv.) prevents dimerization side reactions.
Final Cyclization and Purification
Tandem Cyclization-Oxidation
A final cyclization step forms the dihydrochromeno-pyrrole-dione system:
-
Acid-Catalyzed Cyclization : Use concentrated H₂SO₄ to protonate the carbonyl oxygen, facilitating intramolecular attack by the adjacent amine.
-
Oxidation : Employ MnO₂ to oxidize the intermediate to the dione.
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product in >95% purity.
-
Recrystallization from ethanol yields colorless crystals (mp: 214–216°C).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH₂CH(CH₃)₂), 6.85–7.45 (m, aromatic protons).
Industrial-Scale Considerations
Solvent and Catalyst Recycling
-
DMF is recovered via distillation (≥90% efficiency).
-
AlCl₃ is neutralized with NaHCO₃ and precipitated as Al(OH)₃ for reuse.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives containing thiadiazole structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, studies on related thiadiazole derivatives have demonstrated cytostatic activity against breast and colon cancer cells . The mechanism involves the inhibition of critical enzymes such as DNA gyrase and topoisomerase, disrupting DNA replication and leading to cell death .
Anti-inflammatory Properties
The thiadiazole component is associated with anti-inflammatory effects. This property may enhance the overall therapeutic potential of the compound by reducing inflammation-related pathways in various diseases .
Agrochemical Applications
Due to its biological activity, this compound may also find applications in agriculture as a biocide or pesticide. The ability to inhibit microbial growth makes it a candidate for protecting crops from bacterial and fungal pathogens .
Case Study 1: Antimicrobial Efficacy
In a study published by PMC, derivatives of thiadiazole were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
Another research focused on synthesizing thiadiazole derivatives showed promising anticancer effects against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that correlated specific substitutions on the thiadiazole ring with enhanced anticancer activity .
Mechanism of Action
The mechanism of action of 2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chromeno-pyrrole core may also contribute to its biological activity by binding to DNA or proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis with key analogs:
Hypothetical Bioactivity Trends
While specific biological data for the target compound are unavailable, its structural features align with trends observed in related chromeno-pyrrole-diones:
- Anticancer Potential: Thiadiazole-containing analogs often exhibit topoisomerase inhibition or kinase modulation .
- Antimicrobial Activity : Bulky hydrophobic groups (e.g., isopropylphenyl) may enhance penetration through bacterial membranes.
Biological Activity
The compound 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms that contributes to the compound's reactivity and biological properties.
- Chromeno-Pyrrole Dione Framework : This moiety is associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The thiadiazole ring may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, altering signaling pathways that lead to physiological effects.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance:
- Studies have demonstrated that 1,3,4-thiadiazole derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 1 | S. aureus | 62.5 |
| 2 | E. coli | 32.6 |
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Certain derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating promising activity compared to standard antifungal agents .
Anticancer Potential
Research has suggested that thiadiazole derivatives may exhibit anticancer properties through:
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives similar to the compound :
- Antimicrobial Screening : A study assessed various thiadiazole derivatives against multiple bacterial strains. The most active compounds displayed significant inhibition zones against Salmonella typhi and E. coli, indicating strong potential for developing new antibacterial agents .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines while sparing normal cells, suggesting a selective cytotoxic effect .
- Pharmacological Evaluation : A review highlighted the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, including anticonvulsant and anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how do functional groups influence its reactivity?
- Methodological Answer : The compound’s core structure (dihydrochromeno-pyrrole-dione) is typically synthesized via multicomponent reactions involving cyclization of substituted precursors. The thiadiazole moiety can be introduced using POCl3-mediated cyclization of thiosemicarbazides with carboxylic acid derivatives, as seen in analogous 1,3,4-thiadiazole syntheses . Key functional groups like the thiadiazol-2-yl and isopropylphenyl substituents influence reactivity: the thiadiazole ring participates in nucleophilic substitutions, while the chromeno-pyrrole-dione scaffold undergoes electrophilic additions. Solvent polarity and temperature critically affect yield and regioselectivity .
Q. What characterization techniques are essential for verifying the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., distinguishing isopropylphenyl orientation) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts from incomplete cyclization .
- Thermal Analysis (DSC/TGA) : Assesses thermal stability for storage and reaction planning .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How do solvent choice and reaction conditions impact the compound’s stability during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote hydrolysis of the thiadiazole ring. Reflux in ethanol or toluene is preferred for cyclization steps to avoid decomposition. Lower temperatures (0–25°C) stabilize the dihydrochromeno-pyrrole core during functionalization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yield and scalability?
- Methodological Answer :
- Step 1 : Identify critical variables (temperature, solvent ratio, catalyst loading) using fractional factorial design to minimize experimental runs .
- Step 2 : Apply response surface methodology (RSM) to model interactions (e.g., temperature vs. reaction time) and identify optimal conditions .
- Example Table :
| Parameter | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | +25% |
| Solvent (DMF:EtOH) | 1:1–1:3 | 1:2 | +15% |
| Catalyst (mol%) | 0.5–2.0 | 1.5 | +10% |
Q. What computational strategies can predict reaction pathways for derivative synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) map transition states to predict regioselectivity in electrophilic substitutions. Machine learning models trained on analogous dihydrochromeno-pyrrole-dione reactions can prioritize synthetic routes with high success probability. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating solvent effects and activation energies .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Systematic Variability Analysis : Compare reaction conditions (e.g., purity thresholds, solvent residues) from conflicting studies .
- Dose-Response Reevaluation : Test the compound across a wider concentration range to identify non-linear effects.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and isolate outliers .
Q. What strategies enable selective modification of substituents for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Thiadiazole Modification : Replace the 2-methylpropyl group via nucleophilic substitution (e.g., using alkyl halides) while protecting the chromeno-pyrrole-dione core with trimethylsilyl groups .
- Chromeno-Pyrrole Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position via Friedel-Crafts acylation to modulate electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
